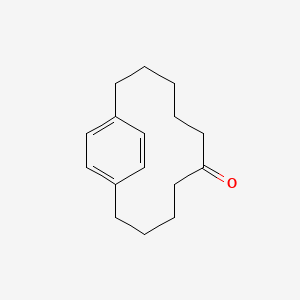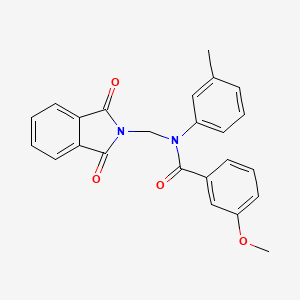
Bicyclo(10.2.2)hexadeca-1(15),12(16),13-trien-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo(1022)hexadeca-1(15),12(16),13-trien-6-one is a complex organic compound with a unique bicyclic structure This compound is characterized by its intricate ring system and the presence of multiple double bonds and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo(10.2.2)hexadeca-1(15),12(16),13-trien-6-one typically involves multi-step organic reactions. One common method includes the Diels-Alder reaction, which forms the bicyclic core structure. Subsequent steps involve the introduction of the ketone group and the formation of the triene system. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce this compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
Bicyclo(10.2.2)hexadeca-1(15),12(16),13-trien-6-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The triene system can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., Grignard reagents) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Bicyclo(10.2.2)hexadeca-1(15),12(16),13-trien-6-one has a wide range of applications in scientific research:
Chemistry: It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Its unique structure makes it a candidate for studying biological interactions and potential bioactivity.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It can be used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of Bicyclo(10.2.2)hexadeca-1(15),12(16),13-trien-6-one involves its interaction with specific molecular targets. The ketone group and the triene system play crucial roles in its reactivity and binding affinity. Pathways involving electron transfer, hydrogen bonding, and π-π interactions are often implicated in its mode of action.
Comparison with Similar Compounds
Similar Compounds
Bicyclo(10.2.2)hexadeca-1(15),12(16),13-trien-6-ol: Similar structure but with an alcohol group instead of a ketone.
Bicyclo(9.2.2)pentadeca-1(14),11(15),12-trien-6-one: A related compound with a different ring size and substitution pattern.
Bicyclo(10.2.2)hexadeca-1(15),12(16),13-triene: Lacks the ketone group, affecting its reactivity and applications.
Uniqueness
Bicyclo(10.2.2)hexadeca-1(15),12(16),13-trien-6-one stands out due to its specific combination of a bicyclic structure, multiple double bonds, and a ketone group. This unique arrangement imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications.
Properties
CAS No. |
97738-40-4 |
|---|---|
Molecular Formula |
C16H22O |
Molecular Weight |
230.34 g/mol |
IUPAC Name |
bicyclo[10.2.2]hexadeca-1(14),12,15-trien-6-one |
InChI |
InChI=1S/C16H22O/c17-16-8-3-1-2-6-14-10-12-15(13-11-14)7-4-5-9-16/h10-13H,1-9H2 |
InChI Key |
ZTTMERVBBRDHKD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)CCCCC2=CC=C(CC1)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}phenyl 4-methylbenzoate](/img/structure/B11971139.png)

![5-(4-Chlorophenyl)-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11971156.png)
![[4-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]phenyl] 4-bromobenzoate](/img/structure/B11971165.png)
![N-[(Z)-1-(hydrazinocarbonyl)-2-(2-hydroxyphenyl)ethenyl]benzamide](/img/structure/B11971168.png)

![Ethyl 4-({[(3Z)-3-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]acetyl}amino)benzoate](/img/structure/B11971175.png)

![3-(biphenyl-4-yl)-N'-[(1E)-1-phenylethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11971200.png)
![ethyl (2E)-5-(4-chlorophenyl)-7-methyl-2-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11971207.png)
![(5Z)-2-(2,4-dichlorophenyl)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11971220.png)
![(2E)-2-[4-(diethylamino)benzylidene]-N-phenylhydrazinecarboxamide](/img/structure/B11971227.png)
![4-({(E)-[4-(diethylamino)phenyl]methylidene}amino)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11971228.png)

